molecular formula C20H16O3S B12632795 4,9-Dihydronaphtho[2,3-b]thiophen-4-yl 4-methoxybenzoate CAS No. 920012-63-1

4,9-Dihydronaphtho[2,3-b]thiophen-4-yl 4-methoxybenzoate

Cat. No.: B12632795
CAS No.: 920012-63-1
M. Wt: 336.4 g/mol
InChI Key: QMRNSPCEYWSRBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,9-Dihydronaphtho[2,3-b]thiophen-4-yl 4-methoxybenzoate is a complex organic compound that belongs to the class of naphthothiophenes This compound is characterized by a naphtho[2,3-b]thiophene core structure with a 4-methoxybenzoate ester group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,9-Dihydronaphtho[2,3-b]thiophen-4-yl 4-methoxybenzoate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a naphthalene derivative, the thiophene ring can be introduced through a series of reactions involving sulfur-containing reagents. The final esterification step involves the reaction of the intermediate with 4-methoxybenzoic acid under acidic or basic conditions to form the desired ester.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4,9-Dihydronaphtho[2,3-b]thiophen-4-yl 4-methoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the thiophene ring to a dihydrothiophene derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

4,9-Dihydronaphtho[2,3-b]thiophen-4-yl 4-methoxybenzoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the production of advanced materials, such as organic semiconductors and photovoltaic devices.

Mechanism of Action

The mechanism of action of 4,9-Dihydronaphtho[2,3-b]thiophen-4-yl 4-methoxybenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Similar Compounds

  • 4,9-Dihydronaphtho[2,3-b]furan-4-yl 4-methoxybenzoate
  • 4,9-Dihydronaphtho[2,3-b]thiophene-4,9-dione
  • 4,9-Dioxo-4,9-dihydronaphtho[2,3-c][1,2,5]thiadiazole-6-carbonitrile

Uniqueness

4,9-Dihydronaphtho[2,3-b]thiophen-4-yl 4-methoxybenzoate is unique due to its specific structural features, such as the combination of a naphtho[2,3-b]thiophene core with a 4-methoxybenzoate ester group. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

920012-63-1

Molecular Formula

C20H16O3S

Molecular Weight

336.4 g/mol

IUPAC Name

4,9-dihydrobenzo[f][1]benzothiol-4-yl 4-methoxybenzoate

InChI

InChI=1S/C20H16O3S/c1-22-15-8-6-13(7-9-15)20(21)23-19-16-5-3-2-4-14(16)12-18-17(19)10-11-24-18/h2-11,19H,12H2,1H3

InChI Key

QMRNSPCEYWSRBA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OC2C3=C(CC4=CC=CC=C24)SC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.